molecular formula C81H108N6O8 B586413 2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN CAS No. 153519-44-9

2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN

Cat. No. B586413
M. Wt: 1293.789
InChI Key: FWHGWTDMUMELDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN” is a complex organic molecule with the CAS number 153519-44-9 . It is also known as UV Absorber 400 . The molecular formula of this compound is C81H108N6O8 .

Scientific Research Applications

Safety Evaluation

A. Andon et al. (2011) focused on the safety evaluation of a similar substance, 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine, for use in food contact materials. The study concluded that there is no safety concern for the consumer if the migration of the substance does not exceed 5 mg/kg food, highlighting the importance of controlled substance use in food-related applications (Andon et al., 2011).

Photopolymerization in Dentistry

Guoqiang Song et al. (2014) utilized a triazine derivative as a visible light photo-initiator for the creation of dental composite. The study employed UV-Vis absorption spectroscopy to investigate the photochemical behavior of the initiator during the process and found that the cure rate increased with the increase in photoinitiator concentration. This research highlights the application of triazine derivatives in dental material photopolymerization, providing insights into the optimal conditions for effective curing (Song et al., 2014).

properties

IUPAC Name

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(3-dodecoxy-2-hydroxypropoxy)phenol;2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxy-3-tridecoxypropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H55N3O4.C40H53N3O4/c1-6-7-8-9-10-11-12-13-14-15-16-23-47-27-33(45)28-48-34-19-22-37(38(46)26-34)41-43-39(35-20-17-29(2)24-31(35)4)42-40(44-41)36-21-18-30(3)25-32(36)5;1-6-7-8-9-10-11-12-13-14-15-22-46-26-32(44)27-47-33-18-21-36(37(45)25-33)40-42-38(34-19-16-28(2)23-30(34)4)41-39(43-40)35-20-17-29(3)24-31(35)5/h17-22,24-26,33,45-46H,6-16,23,27-28H2,1-5H3;16-21,23-25,32,44-45H,6-15,22,26-27H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMFBISUUNTJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O.CCCCCCCCCCCCOCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H108N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

CID 136125637

CAS RN

153519-44-9
Record name 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-, reaction products with 2-[(dodecyloxy)methyl]oxirane and 2-[(C10-16-alkyloxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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